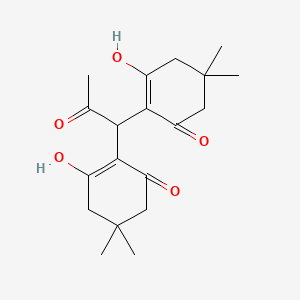
2,2'-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features a central oxopropane unit flanked by two hydroxy-dimethylcyclohexenone groups, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) typically involves the reaction of 3-hydroxy-5,5-dimethylcyclohex-2-enone with an appropriate oxopropane derivative under acidic conditions. One common method includes the use of trifluoroacetic acid in a toluene medium, which promotes the intramolecular cyclization of the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which 2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function. These interactions are crucial for its applications in biology and medicine .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(2-Oxopropane-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione): A ninhydrin derivative with similar structural features but different functional groups.
2,2’-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): Another compound with a similar core structure but different substituents.
Uniqueness
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C19H26O5 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-2-oxopropyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H26O5/c1-10(20)15(16-11(21)6-18(2,3)7-12(16)22)17-13(23)8-19(4,5)9-14(17)24/h15,21,23H,6-9H2,1-5H3 |
Clave InChI |
STQSJWJNFLBRFK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


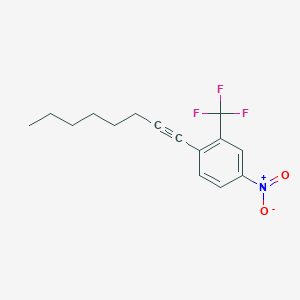
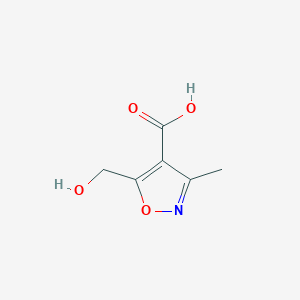
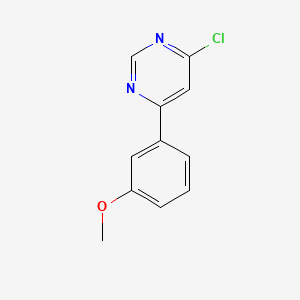
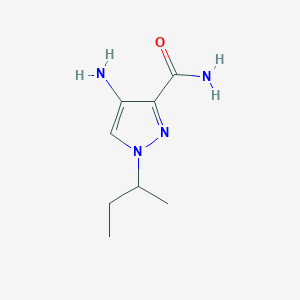
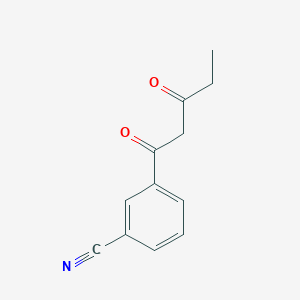
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
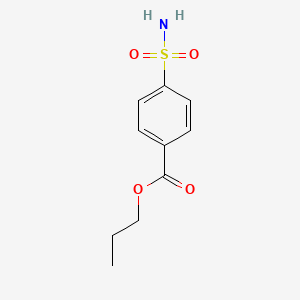
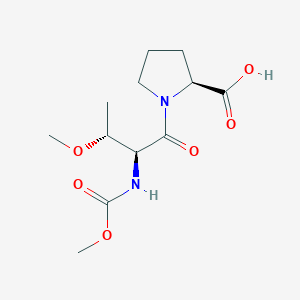
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
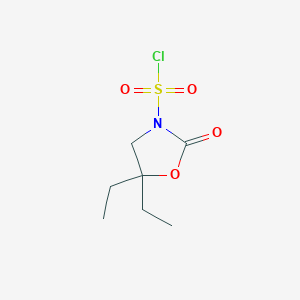
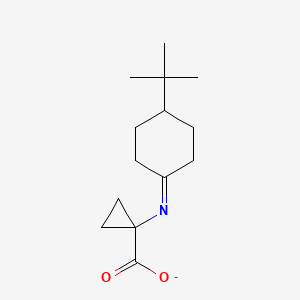
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)

